
(1S,2S)-N1,N2-Dimethylcyclohexane-1,2-diamine (2S,3S)-2,3-dihydroxysuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-N1,N2-Dimethylcyclohexane-1,2-diamine (2S,3S)-2,3-dihydroxysuccinate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its unique stereochemistry, which makes it valuable in the synthesis of enantiomerically pure substances.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N1,N2-Dimethylcyclohexane-1,2-diamine (2S,3S)-2,3-dihydroxysuccinate typically involves the reaction of (1S,2S)-N1,N2-Dimethylcyclohexane-1,2-diamine with (2S,3S)-2,3-dihydroxysuccinic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired diastereomer. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(1S,2S)-N1,N2-Dimethylcyclohexane-1,2-diamine (2S,3S)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
科学研究应用
(1S,2S)-N1,N2-Dimethylcyclohexane-1,2-diamine (2S,3S)-2,3-dihydroxysuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of (1S,2S)-N1,N2-Dimethylcyclohexane-1,2-diamine (2S,3S)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity, influencing the pathways involved in its biological effects.
相似化合物的比较
Similar Compounds
- (1R,2R)-N1,N2-Dimethylcyclohexane-1,2-diamine (2R,3R)-2,3-dihydroxysuccinate
- (1S,2S)-N1,N2-Dimethylcyclohexane-1,2-diamine (2R,3R)-2,3-dihydroxysuccinate
- (1R,2R)-N1,N2-Dimethylcyclohexane-1,2-diamine (2S,3S)-2,3-dihydroxysuccinate
Uniqueness
The uniqueness of (1S,2S)-N1,N2-Dimethylcyclohexane-1,2-diamine (2S,3S)-2,3-dihydroxysuccinate lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high enantiomeric purity and specific interactions with chiral targets.
属性
分子式 |
C12H24N2O6 |
|---|---|
分子量 |
292.33 g/mol |
IUPAC 名称 |
(2S,3S)-2,3-dihydroxybutanedioic acid;(1S,2S)-1-N,2-N-dimethylcyclohexane-1,2-diamine |
InChI |
InChI=1S/C8H18N2.C4H6O6/c1-9-7-5-3-4-6-8(7)10-2;5-1(3(7)8)2(6)4(9)10/h7-10H,3-6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-,8-;1-,2-/m00/s1 |
InChI 键 |
CQPBQAXEISUECT-CSEKXHCISA-N |
手性 SMILES |
CN[C@H]1CCCC[C@@H]1NC.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CNC1CCCCC1NC.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


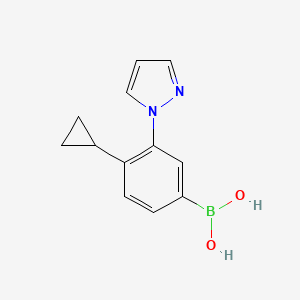
![3-[(4-Methoxyphenyl)methyl]-6-oxa-3-azabicyclo[3.1.1]heptane](/img/structure/B14085427.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14085438.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14085440.png)
![2-(3-Ethoxypropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085445.png)

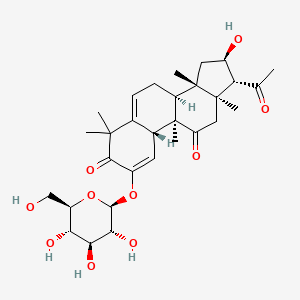
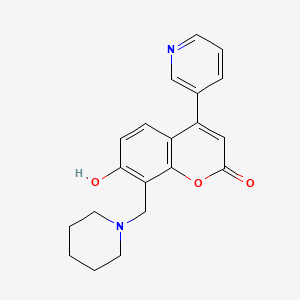
![(1S,2S,4R)-4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B14085472.png)
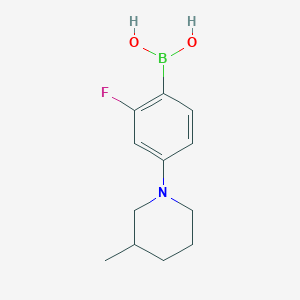
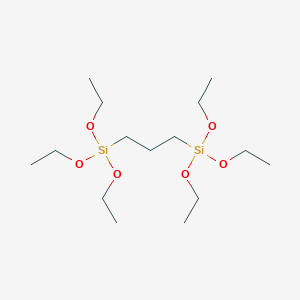
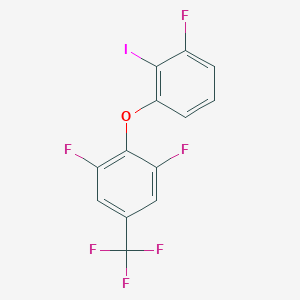
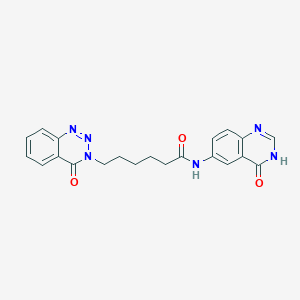
![4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14085502.png)
